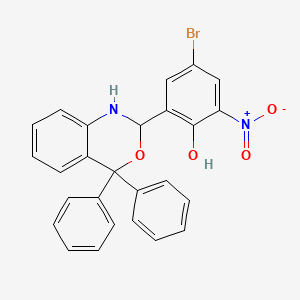
methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate
Overview
Description
Methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate, also known as MTFPP, is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MTFPP is a derivative of 4-hydroxycinnamic acid and is widely used in the synthesis of different compounds due to its unique properties.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators. methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and herbicidal properties. methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate has been shown to inhibit the production of inflammatory mediators and reactive oxygen species, reducing oxidative stress and inflammation. methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate has also been shown to have herbicidal properties, inhibiting the growth of various weed species.
Advantages and Limitations for Lab Experiments
Methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate is stable under various conditions and can be easily synthesized in large quantities. However, methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate also has some limitations, including its potential toxicity and the lack of information on its long-term effects.
Future Directions
There are several future directions for the research on methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate, including the investigation of its potential applications in medicine, agriculture, and materials science. In medicine, further studies are needed to determine the efficacy and safety of methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate as a potential treatment for various diseases. In agriculture, further studies are needed to determine the herbicidal properties of methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate and its potential use as a weed control agent. In materials science, further studies are needed to explore the use of methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate in the synthesis of various polymers and materials.
Scientific Research Applications
Methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. In agriculture, methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate has been shown to have herbicidal properties, making it a potential candidate for weed control. In materials science, methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate has been used in the synthesis of various polymers and materials due to its unique properties.
properties
IUPAC Name |
methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c1-17-8(16)9(11,10(12,13)14)6-2-4-7(15)5-3-6/h2-5,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWUFBFKKKLYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)(C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(methoxymethyl)-6-methyl-N,N-diphenyl-3-[(triphenylphosphoranylidene)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4298232.png)


![ethyl 7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4298254.png)
![2-(3,4-diethoxyphenyl)-N-(2-fluorobenzyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4298269.png)
![3-hydroxy-3-(trifluoromethyl)[1]benzofuro[3,2-f][1]benzofuran-2(3H)-one](/img/structure/B4298281.png)
![3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4298300.png)
